molecular formula C15H18N4O3 B8432316 1-Ethyl-4-oxo-7-(1-piperazinyl)-1,4-dihydro[1,8]naphthyridine-3-carboxylic acid

1-Ethyl-4-oxo-7-(1-piperazinyl)-1,4-dihydro[1,8]naphthyridine-3-carboxylic acid

Cat. No. B8432316
M. Wt: 302.33 g/mol
InChI Key: VWOHDTYQWAUQPW-UHFFFAOYSA-N
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Patent
US04017622

Procedure details

To 1.6 g of ethyl 7-(4-acetyl-1-piperazinyl)-1,4-dihydro-1-ethyl-4-oxo-1,8-naphthyridine-3-carboxylate was added 15 ml of a 10% aqueous solution of sodium hydroxide. The mixture was heated at 95° C for 1.5 hours, and neutralized, under cooling, with acetic acid to give a precipitate which was collected and recrystallized from water to yield 1.0 g of the product as colorless needles, m.p. 272° - 273° C.
Name
ethyl 7-(4-acetyl-1-piperazinyl)-1,4-dihydro-1-ethyl-4-oxo-1,8-naphthyridine-3-carboxylate
Quantity
1.6 g
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([N:4]1[CH2:9][CH2:8][N:7]([C:10]2[N:19]=[C:18]3[C:13]([C:14](=[O:27])[C:15]([C:22]([O:24]CC)=[O:23])=[CH:16][N:17]3[CH2:20][CH3:21])=[CH:12][CH:11]=2)[CH2:6][CH2:5]1)(=O)C.[OH-].[Na+]>C(O)(=O)C>[CH2:20]([N:17]1[C:18]2[C:13](=[CH:12][CH:11]=[C:10]([N:7]3[CH2:6][CH2:5][NH:4][CH2:9][CH2:8]3)[N:19]=2)[C:14](=[O:27])[C:15]([C:22]([OH:24])=[O:23])=[CH:16]1)[CH3:21] |f:1.2|

Inputs

Step One
Name
ethyl 7-(4-acetyl-1-piperazinyl)-1,4-dihydro-1-ethyl-4-oxo-1,8-naphthyridine-3-carboxylate
Quantity
1.6 g
Type
reactant
Smiles
C(C)(=O)N1CCN(CC1)C1=CC=C2C(C(=CN(C2=N1)CC)C(=O)OCC)=O
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
95 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to give a precipitate which
CUSTOM
Type
CUSTOM
Details
was collected
CUSTOM
Type
CUSTOM
Details
recrystallized from water

Outcomes

Product
Name
Type
product
Smiles
C(C)N1C=C(C(C2=CC=C(N=C12)N1CCNCC1)=O)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 1 g
YIELD: CALCULATEDPERCENTYIELD 77%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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